3-[4-iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid
CAS No.:
Cat. No.: VC14669812
Molecular Formula: C9H13IN2O2
Molecular Weight: 308.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13IN2O2 |
|---|---|
| Molecular Weight | 308.12 g/mol |
| IUPAC Name | 3-(4-iodo-3-propan-2-ylpyrazol-1-yl)propanoic acid |
| Standard InChI | InChI=1S/C9H13IN2O2/c1-6(2)9-7(10)5-12(11-9)4-3-8(13)14/h5-6H,3-4H2,1-2H3,(H,13,14) |
| Standard InChI Key | VNGRNNGIQCRSTE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=NN(C=C1I)CCC(=O)O |
Introduction
Structural Characteristics and Molecular Design
Core Pyrazole Framework
The compound’s pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Substitution at the 3-position with an isopropyl group () introduces steric bulk, while the 4-position iodine atom enhances electrophilic reactivity . The propanoic acid moiety () at the 1-position contributes to solubility in polar solvents and enables further functionalization via carboxylate chemistry.
Table 1: Structural Comparison with Related Pyrazole Derivatives
Electronic and Steric Effects
The electron-withdrawing iodine atom at the 4-position polarizes the pyrazole ring, increasing susceptibility to nucleophilic substitution. Conversely, the isopropyl group at the 3-position creates steric hindrance, influencing regioselectivity in subsequent reactions. Density functional theory (DFT) studies of analogous compounds suggest that iodine’s electronegativity lowers the π-electron density of the ring, potentially enhancing binding affinity to biological targets .
Synthesis and Optimization Strategies
Key Synthetic Routes
The synthesis typically begins with the formation of the pyrazole core via cyclocondensation of hydrazines with 1,3-diketones or alkynones. Subsequent iodination using (NIS) under controlled temperatures (0–5°C) prevents over-iodination or ring degradation. For example, a precursor such as 3-(propan-2-yl)-1H-pyrazol-4-amine may undergo iodination followed by coupling with a propanoic acid derivative.
Challenges in Iodination
Iodination at the 4-position is highly sensitive to reaction conditions. Elevated temperatures (>10°C) risk forming di-iodinated byproducts, while insufficient activation of the pyrazole ring leads to incomplete substitution. Catalytic systems employing Lewis acids like have been explored to improve yields, though optimization remains ongoing .
Table 2: Representative Synthetic Conditions for Iodinated Pyrazoles
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclocondensation | Hydrazine hydrate, ethanol, reflux | 65–75 | 90–95 |
| Iodination | NIS, , 0°C | 50–60 | 85–90 |
| Propanoic Acid Coupling | EDC/HOBt, DMF, rt | 70–80 | 95–98 |
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (<1 mg/mL). The carboxylic acid group facilitates salt formation with bases like sodium hydroxide, improving aqueous solubility. Stability studies indicate decomposition at temperatures >150°C, with the iodine substituent prone to photolytic cleavage under UV light .
Spectroscopic Characterization
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NMR: NMR (DMSO-d6): δ 1.25 (d, 6H, ), 2.85 (m, 1H, ), 4.45 (t, 2H, ).
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IR: Strong absorption at 1705 cm (C=O stretch), 1540 cm (pyrazole ring) .
Biological Activities and Mechanistic Insights
While direct studies on this compound are sparse, structurally related pyrazoles demonstrate inhibitory activity against kinases and cyclooxygenases . The iodine atom may enhance binding to hydrophobic enzyme pockets, as seen in thyroid hormone analogs. In vitro assays of similar compounds show IC values in the low micromolar range for targets like COX-2, suggesting anti-inflammatory potential .
Chemical Reactivity and Derivative Synthesis
Nucleophilic Substitution
The iodine atom undergoes facile displacement with nucleophiles such as amines or thiols. For instance, treatment with morpholine in at 60°C yields 4-morpholino derivatives, useful in drug discovery .
Carboxylic Acid Functionalization
The propanoic acid moiety can be esterified (e.g., with methanol/HSO) or converted to amides via coupling agents. A 2015 patent describes the use of analogous pyrazole-carboxylic acids in synthesizing kinase inhibitors, highlighting their role as intermediates .
Comparative Analysis with Analogues
Replacing the isopropyl group with methyl (as in ) reduces steric hindrance but diminishes lipophilicity (: 2.1 vs. 1.8) . Conversely, the ethylamino variant exhibits enhanced solubility but lower metabolic stability due to oxidative deamination.
Future Directions and Applications
Further research should prioritize:
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Target Identification: High-throughput screening against cancer and inflammation-related enzymes.
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Prodrug Development: Ester or amide derivatives to improve bioavailability.
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Green Synthesis: Catalytic methods to reduce iodine waste and improve atom economy.
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